![molecular formula C22H16N4O5S2 B2380886 N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 1116050-19-1](/img/structure/B2380886.png)
N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a fluorophenyl group, a pyrrolidinylsulfonyl group, and an oxadiazolyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The compound’s structure includes a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle. This ring is non-planar, which allows for increased three-dimensional coverage . The compound also contains a phenyl ring with a fluorine substituent, which could affect the compound’s electronic properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the oxadiazole ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Synthesis of Derivatives
The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be synthesized from 2-methyl-5-phenyl-3-acetylfuran and its phenyl-substituted analogs when treated with thionyl chloride . The thermal stability of the obtained compounds increases with the increase in electron-acceptor action of the substituent in the phenyl ring .
Conversion into Value-Added Chemicals
2-methylfuran, a significant organic chemical raw material, can be converted into value-added chemicals and liquid fuels . This process could potentially involve the compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one .
Production of Bisfuranic Monomers
The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be produced in a highly efficient Zr-catalysed conversion of xylose and acetylacetone (acac) to a new type of bisfuranic monomer .
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide
The compound N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide can be synthesized from the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .
Drug Discovery
Pyrrolidine, a component of N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide, is a versatile scaffold for novel biologically active compounds. It can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-[(5-methylfuran-2-yl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c1-12-4-5-13(30-12)9-26-21(27)14-7-16-17(29-11-28-16)8-15(14)23-22(26)33-10-19-24-20(25-31-19)18-3-2-6-32-18/h2-8H,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBSFLSDKDFPGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CS6)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2380804.png)
![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
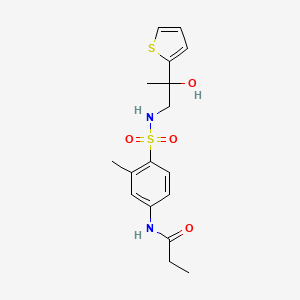
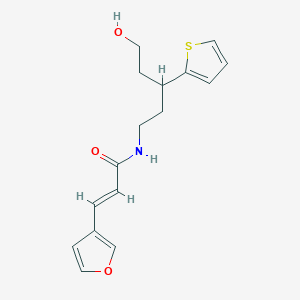
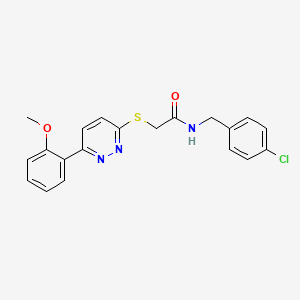
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

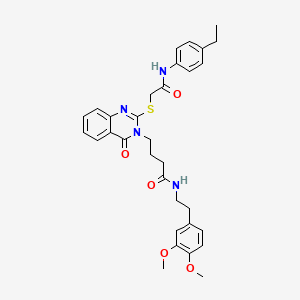
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
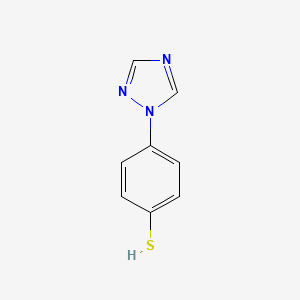
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)